REACTION_CXSMILES
|
[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2CC2C=CC=CC=2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][NH:9]2)=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|
|
Name
|
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C(=O)C1N(CCC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subjected to catalytic hydrogenation at room temperature under atmospheric pressure
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=O)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2CC2C=CC=CC=2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][NH:9]2)=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|
|
Name
|
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C(=O)C1N(CCC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subjected to catalytic hydrogenation at room temperature under atmospheric pressure
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=O)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2CC2C=CC=CC=2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][NH:9]2)=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|
|
Name
|
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C(=O)C1N(CCC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subjected to catalytic hydrogenation at room temperature under atmospheric pressure
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=O)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |